- Preparation peptidomimetics as antiviral agents with inhibitory activity against 3CL proteases, World Intellectual Property Organization, , ,
Cas no 928758-14-9 ((S)-2-((Tert-Butoxycarbonyl)amino)-2-(1-methylcyclopropyl)acetic acid)
928758-14-9 structure
Product Name:(S)-2-((Tert-Butoxycarbonyl)amino)-2-(1-methylcyclopropyl)acetic acid
CAS-Nr.:928758-14-9
MF:C11H19NO4
MW:229.27286362648
MDL:MFCD29920877
CID:4779946
Update Time:2026-02-27
(S)-2-((Tert-Butoxycarbonyl)amino)-2-(1-methylcyclopropyl)acetic acid Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- (S)-2-((tert-Butoxycarbonyl)amino)-2-(1-methylcyclopropyl)acetic acid
- (S)-2-((t-Butoxycarbonyl)amino)-2-(1-methylcyclopropyl)acetic acid
- (S)-2-(tert-butoxycarbonylamino)-2-(1-methylcyclopropyl)acetic acid
- (2S)-2-(1-methylcyclopropyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid
- (αS)-α-[[(1,1-Dimethylethoxy)carbonyl]amino]-1-methylcyclopropaneacetic acid (ACI)
- (S)-2-((Tert-Butoxycarbonyl)amino)-2-(1-methylcyclopropyl)acetic acid
-
- MDL: MFCD29920877
- Inchi: 1S/C11H19NO4/c1-10(2,3)16-9(15)12-7(8(13)14)11(4)5-6-11/h7H,5-6H2,1-4H3,(H,12,15)(H,13,14)/t7-/m1/s1
- InChI-Schlüssel: YIVOXOHBBPCXTC-SSDOTTSWSA-N
- Lächelt: [C@H](C1(CC1)C)(C(=O)O)NC(=O)OC(C)(C)C
Berechnete Eigenschaften
- Anzahl der Spender von Wasserstoffbindungen: 2
- Anzahl der Akzeptoren für Wasserstoffbindungen: 4
- Schwere Atomanzahl: 16
- Anzahl drehbarer Bindungen: 5
- Komplexität: 302
- XLogP3: 1.7
- Topologische Polaroberfläche: 75.6
(S)-2-((Tert-Butoxycarbonyl)amino)-2-(1-methylcyclopropyl)acetic acid Preismehr >>
| Verwandte Kategorien | No. | Product Name | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
|---|---|---|---|---|---|---|---|---|
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FC11417-5g |
(S)-2-((tert-butoxycarbonyl)amino)-2-(1-methylcyclopropyl)acetic acid |
928758-14-9 | 95% | 5g |
$3150 | 2023-09-07 | |
| abcr | AB543618-100 mg |
(S)-2-((t-Butoxycarbonyl)amino)-2-(1-methylcyclopropyl)acetic acid; . |
928758-14-9 | 100mg |
€1459.90 | 2023-06-14 | ||
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FC11417-10g |
(S)-2-((tert-butoxycarbonyl)amino)-2-(1-methylcyclopropyl)acetic acid |
928758-14-9 | 95% | 10g |
$5270 | 2023-09-07 | |
| abcr | AB543618-100mg |
(S)-2-((t-Butoxycarbonyl)amino)-2-(1-methylcyclopropyl)acetic acid; . |
928758-14-9 | 100mg |
€500.00 | 2025-04-15 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1685108-100mg |
(S)-2-((tert-Butoxycarbonyl)amino)-2-(1-methylcyclopropyl)acetic acid |
928758-14-9 | 98% | 100mg |
¥10231.00 | 2024-04-25 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1685108-250mg |
(S)-2-((tert-Butoxycarbonyl)amino)-2-(1-methylcyclopropyl)acetic acid |
928758-14-9 | 98% | 250mg |
¥20328.00 | 2024-04-25 | |
| Ambeed | A479829-1g |
(S)-2-((tert-Butoxycarbonyl)amino)-2-(1-methylcyclopropyl)acetic acid |
928758-14-9 | 97% | 1g |
$1544.0 | 2024-08-02 | |
| 1PlusChem | 1P01XF2L-100mg |
(S)-2-((t-Butoxycarbonyl)amino)-2-(1-methylcyclopropyl)aceticacid |
928758-14-9 | 95% | 100mg |
$1052.00 | 2024-04-20 | |
| 1PlusChem | 1P01XF2L-250mg |
(S)-2-((t-Butoxycarbonyl)amino)-2-(1-methylcyclopropyl)aceticacid |
928758-14-9 | 95% | 250mg |
$2055.00 | 2024-04-20 | |
| 1PlusChem | 1P01XF2L-1g |
(S)-2-((t-Butoxycarbonyl)amino)-2-(1-methylcyclopropyl)aceticacid |
928758-14-9 | 95% | 1g |
$3684.00 | 2024-04-20 |
(S)-2-((Tert-Butoxycarbonyl)amino)-2-(1-methylcyclopropyl)acetic acid Herstellungsverfahren
Herstellungsverfahren 1
Reaktionsbedingungen
1.1 Reagents: Sodium carbonate Solvents: 1,4-Dioxane , Water ; 12 h, 25 °C
Referenz
Herstellungsverfahren 2
Reaktionsbedingungen
Referenz
- Preparation of linked bis-1H-imidazoles, bis-1H-benzimidazoles and analogs end-capped with amino acid or peptide derivatives as NS5A synergists and their anti-HCV synergist combinations with an NS5A-targeting compound, World Intellectual Property Organization, , ,
Herstellungsverfahren 3
Reaktionsbedingungen
1.1 Reagents: Lithium hydroxide Solvents: Methanol , Tetrahydrofuran , Water ; 18 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2, rt
Referenz
- Resensitizing daclatasvir-resistant hepatitis C variants by allosteric modulation of NS5A, Nature (London, 2015, 527(7577), 245-248
Herstellungsverfahren 4
Reaktionsbedingungen
1.1 Reagents: Lead tetraacetate Solvents: Methanol , Dichloromethane ; 0 - 5 °C; 10 min, 0 °C; 50 min, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt
1.3 Reagents: Triethylamine ; cooled; 20 h, rt
1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 2, cooled
1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt
1.3 Reagents: Triethylamine ; cooled; 20 h, rt
1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 2, cooled
Referenz
- Preparation of substituted azoles and their use as hepatitis C virus inhibitors, United States, , ,
Herstellungsverfahren 5
Reaktionsbedingungen
1.1 Catalysts: Lead tetraacetate Solvents: Methanol , Dichloromethane ; 5 min, 0 - 5 °C; 10 min, 0 °C; 50 min, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; 20 h, rt
1.4 Reagents: Triethylamine Solvents: Methanol ; cooled
1.5 rt; 20 h, rt
1.6 Reagents: Hydrochloric acid Solvents: Water ; pH 2, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; 20 h, rt
1.4 Reagents: Triethylamine Solvents: Methanol ; cooled
1.5 rt; 20 h, rt
1.6 Reagents: Hydrochloric acid Solvents: Water ; pH 2, rt
Referenz
- Preparation of linked bis-1H-imidazoles, bis-1H-benzimidazoles and analogs end-capped with amino acid or peptide derivatives as NS5A synergists and their anti-HCV synergist combinations with an NS5A-targeting compound, United States, , ,
Herstellungsverfahren 6
Reaktionsbedingungen
1.1 Reagents: Lithium hydroxide Solvents: Methanol , Tetrahydrofuran , Water ; 4 - 48 h, rt
Referenz
- Practical and efficient method for amino acid derivatives containing β-quaternary center: Application toward synthesis of hepatitis C virus NS3 serine protease inhibitors, Tetrahedron Letters, 2007, 48(36), 6343-6347
(S)-2-((Tert-Butoxycarbonyl)amino)-2-(1-methylcyclopropyl)acetic acid Raw materials
- Di-tert-butyl dicarbonate
- Cyclopropaneacetonitrile, α-[[(1R)-2-hydroxy-1-phenylethyl]amino]-1-methyl-, (αS)-
- (2S)-2-Amino-2-(1-methylcyclopropyl)acetic acid hydrochloride
(S)-2-((Tert-Butoxycarbonyl)amino)-2-(1-methylcyclopropyl)acetic acid Preparation Products
(S)-2-((Tert-Butoxycarbonyl)amino)-2-(1-methylcyclopropyl)acetic acid Lieferanten
Amadis Chemical Company Limited
Gold Mitglied
(CAS:928758-14-9)(S)-2-((Tert-Butoxycarbonyl)amino)-2-(1-methylcyclopropyl)acetic acid
Bestellnummer:A1192578
Bestandsstatus:in Stock
Menge:1g
Reinheit:99%
Preisinformationen zuletzt aktualisiert:Friday, 30 August 2024 02:18
Preis ($):1390.0
Email:sales@amadischem.com
(S)-2-((Tert-Butoxycarbonyl)amino)-2-(1-methylcyclopropyl)acetic acid Verwandte Literatur
-
Suji Lee,Min Su Han Chem. Commun., 2021,57, 9450-9453
-
S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
-
3. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
-
Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
-
Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
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Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:928758-14-9)(S)-2-((Tert-Butoxycarbonyl)amino)-2-(1-methylcyclopropyl)acetic acid
Reinheit:99%
Menge:1g
Preis ($):1390.0